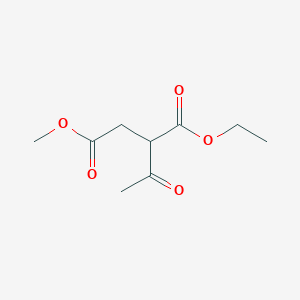

1-Ethyl 4-methyl 2-acetylsuccinate

Description

Significance of β-Ketoesters in Organic Synthesis

β-Ketoesters are organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. pressbooks.pub This unique structural arrangement of a ketone and an ester results in a highly versatile reactivity. libretexts.org The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic, which allows for the ready formation of a stabilized enolate ion in the presence of a base. libretexts.org This enolate can then act as a nucleophile in a wide range of carbon-carbon bond-forming reactions, including alkylations and condensations. libretexts.orgorganic-chemistry.org

The dual electrophilic and nucleophilic nature of β-ketoesters makes them indispensable synthons in organic chemistry. openstax.orgchemicalbook.com They are key intermediates in the synthesis of a diverse array of complex molecules, including pharmaceuticals and natural products. openstax.orgchemicalbook.comchemical-suppliers.eu For instance, the acetoacetic ester synthesis is a classic named reaction that utilizes a β-ketoester to produce substituted ketones. youtube.com Furthermore, β-ketoesters can be used to construct various heterocyclic systems. patsnap.com Their importance is also highlighted by their role in reactions like the Claisen condensation, which is a fundamental method for their own synthesis. wikipedia.org

Role of Substituted Succinate (B1194679) Esters as Versatile Synthons

Succinate esters are the dialkyl esters of succinic acid, a four-carbon dicarboxylic acid. These compounds and their substituted derivatives are recognized as highly versatile building blocks in organic synthesis. wikipedia.org The succinate backbone provides a flexible four-carbon unit that can be functionalized and elaborated in numerous ways.

Substituted succinate esters, such as 1-Ethyl 4-methyl 2-acetylsuccinate, contain additional functional groups that expand their synthetic utility beyond that of simple dialkyl succinates. The presence of substituents allows for the introduction of chirality and further chemical transformations. For example, diethyl succinate is a precursor in the synthesis of α-ketoglutaric acid and is used in the Stobbe condensation. wikipedia.org The development of methods for the efficient synthesis of various dialkyl succinates, sometimes from bio-based feedstocks, underscores their industrial relevance. wikipedia.org Derivatives of succinic acid are also found in various biologically active molecules and are used in the production of polymers and plasticizers. google.com

Structural and Nomenclatural Context of this compound

The name "this compound" precisely defines the structure of the molecule. Succinate refers to the four-carbon backbone derived from succinic acid (butanedioic acid). The numbering of a dicarboxylic acid starts from one of the carboxyl carbons. Thus, the molecule is a diester of butanedioic acid.

"1-Ethyl" indicates that the carboxylic acid at position 1 is esterified with an ethyl group.

"4-methyl" signifies that the carboxylic acid at position 4 is esterified with a methyl group.

"2-acetyl" denotes that an acetyl group (CH₃CO-) is attached to the carbon at position 2 of the succinate chain.

Therefore, the compound has a chiral center at the second carbon atom. The structure contains two ester functional groups with different alkyl substituents and a ketone group, classifying it as a β-ketoester.

To provide context, the properties of closely related and more commonly documented acetylsuccinate esters are presented below.

| Property | Dimethyl acetylsuccinate | Diethyl acetylsuccinate |

|---|---|---|

| CAS Number | 10420-33-4 sigmaaldrich.comchemicalbook.com | 1115-30-6 chemical-suppliers.eusigmaaldrich.com |

| Molecular Formula | C₈H₁₂O₅ sigmaaldrich.com | C₁₀H₁₆O₅ chemical-suppliers.eusigmaaldrich.com |

| Molecular Weight | 188.18 g/mol sigmaaldrich.com | 216.23 g/mol chemical-suppliers.eusigmaaldrich.com |

| Boiling Point | 129-134 °C at 12 mmHg sigmaaldrich.com | 180-183 °C at 50 mmHg chemicalbook.comchemical-suppliers.eu |

| Density | 1.16 g/mL at 25 °C sigmaaldrich.com | 1.081 g/mL at 25 °C chemicalbook.comchemical-suppliers.eu |

| Refractive Index (n20/D) | Not readily available | 1.435 chemicalbook.com |

Data for Dimethyl and Diethyl acetylsuccinate are provided as representative examples.

Overview of Academic Research Trajectories for Acetylsuccinate Derivatives

Research involving acetylsuccinate derivatives has primarily focused on their synthetic applications and the development of new methodologies for their preparation. A significant area of investigation is their use as precursors for the synthesis of heterocyclic compounds. For example, dimethyl acetylsuccinate has been utilized in the preparation of β-carbolines and 2-oxofuro[2,3-b]pyrroles. sigmaaldrich.comchemicalbook.com

The synthesis of acetylsuccinate esters themselves has also been a subject of study. Patented methods describe the preparation of acyl succinic acid dialkyl esters through the reaction of maleic acid dialkyl esters with aldehydes in the presence of a radical initiator. google.com Continuous synthesis methods for dimethyl acetylsuccinate have been developed to improve reaction efficiency and product purity. patsnap.comgoogle.com

Furthermore, the reactivity of the acetyl group and the ester functionalities has been exploited in various transformations. Asymmetric hydrogenation of the keto group in acylsuccinates, followed by lactonization, has been explored for the synthesis of chiral oxotetrahydrofurancarboxylates. sigmaaldrich.com The development of asymmetric synthetic methods is a prominent theme, aiming to control the stereochemistry at the chiral center of these molecules. researchgate.netucc.ie This is particularly relevant for applications in the pharmaceutical industry, where the chirality of a molecule is often crucial for its biological activity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H14O5 |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

1-O-ethyl 4-O-methyl 2-acetylbutanedioate |

InChI |

InChI=1S/C9H14O5/c1-4-14-9(12)7(6(2)10)5-8(11)13-3/h7H,4-5H2,1-3H3 |

InChI Key |

JTZJKKUGMKCAQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(=O)OC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 4 Methyl 2 Acetylsuccinate and Analogous Acetylsuccinate Esters

Classical Esterification and Acylation Strategies

The formation of the ester groups in acetylsuccinate esters like 1-Ethyl 4-methyl 2-acetylsuccinate can be accomplished through classical esterification methods. One of the most fundamental approaches is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This equilibrium-driven process can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For a mixed ester like this compound, a stepwise esterification of the corresponding dicarboxylic acid would be necessary.

Another classical approach involves the acylation of alcohols. organic-chemistry.org This can be achieved using acylating agents such as acid anhydrides or acid chlorides. For instance, succinic anhydride (B1165640) can be reacted with an excess of an alcohol, like ethanol (B145695), to yield a monoester. yale.edu Subsequent esterification of the remaining carboxylic acid group with a different alcohol, such as methanol, would yield the desired mixed diester. The use of a base, such as 4-(N,N-dimethylamino)pyridine (DMAP), can catalyze the acylation reaction, even under solvent-free conditions. organic-chemistry.org

The direct esterification of succinic acid with ethanol has been studied, and the reaction equilibrium is influenced by the concentrations of the reactants and water. nih.govresearchgate.net These classical methods, while robust, may sometimes lack selectivity in producing mixed esters and can require careful control of reaction conditions to achieve high yields.

Alkylation Reactions in the Synthesis of Substituted Acetylsuccinates

Alkylation reactions are pivotal in creating the substituted carbon framework of acetylsuccinate esters. These methods typically involve the generation of a nucleophilic carbanion, which then reacts with an electrophilic alkylating agent.

Malonic Ester Synthesis Analogs

The malonic ester synthesis provides a powerful tool for the preparation of substituted carboxylic acids and can be conceptually adapted for the synthesis of substituted succinates. wikipedia.orguobabylon.edu.iqlibretexts.org This synthesis involves the deprotonation of a malonic ester, such as diethyl malonate, to form a stabilized enolate. libretexts.orgmasterorganicchemistry.com This enolate can then be alkylated by an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester yield a substituted acetic acid. openochem.org

For the synthesis of an acetylsuccinate framework, a similar strategy can be envisioned starting from a suitably substituted malonic ester. The key is the introduction of the acetyl group and the differential ester functionalities. A major challenge in malonic ester synthesis can be the formation of dialkylated byproducts, which can lower the yield of the desired monoalkylated product. wikipedia.org

Enolate Chemistry and Alkylation of β-Ketoesters

The chemistry of enolates, particularly those derived from β-ketoesters, is central to the synthesis of compounds like this compound. pressbooks.pub The acetoacetic ester synthesis, a classic example, allows for the conversion of an alkyl halide into a methyl ketone. libretexts.org This reaction proceeds through the formation of an enolate from a β-ketoester, such as ethyl acetoacetate, which is then alkylated. ntu.edu.sgpharmaxchange.info The resulting alkylated β-ketoester can be hydrolyzed and decarboxylated to afford the ketone. ntu.edu.sglibretexts.org

This methodology is directly applicable to the synthesis of substituted acetylsuccinates. The α-hydrogens of a β-ketoester are acidic and can be readily removed by a base to form a nucleophilic enolate ion. libretexts.orgpressbooks.pub This enolate can then react with an alkyl halide in an SN2 fashion. pressbooks.publibretexts.org The choice of base is important; for complete enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed. libretexts.orglibretexts.org The alkylating agent should typically be a primary or methyl halide to avoid competing elimination reactions. libretexts.org For the synthesis of this compound, one could envision starting with a suitable β-ketoester and introducing the appropriate alkyl groups through sequential alkylation steps.

Advanced Synthetic Approaches for Acetylsuccinate Frameworks

Modern organic synthesis offers more sophisticated methods for constructing complex molecules like acetylsuccinate esters. These advanced techniques often provide greater control over selectivity and efficiency. adelaide.edu.auunicasummerschools.euuta.educalstatela.edu

One area of advancement is the use of organometallic reagents and catalysts in synthesis. adelaide.edu.au For instance, transition metal-catalyzed reactions can facilitate the formation of carbon-carbon bonds under mild conditions. Nickel-catalyzed carbonylative reactions, for example, allow for the construction of valuable carbonyl compounds. researchgate.net

Furthermore, the development of new coupling reagents and catalytic systems has expanded the toolbox for esterification and acylation. organic-chemistry.orgtcichemicals.com For example, the use of TFFH (tetramethylfluoroformamidinium hexafluorophosphate) as a coupling reagent allows for the synthesis of esters from carboxylic acids under mild conditions. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Acetylsuccinate Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired acetylsuccinate ester. researchgate.netresearchgate.net Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For instance, in nickel-catalyzed reactions, the choice of the ligand and the nickel precursor can significantly impact the yield. researchgate.net Similarly, in esterification reactions, the use of a large excess of one reagent can drive the equilibrium towards the product. masterorganicchemistry.com The removal of byproducts, such as water in esterification, can also be critical for achieving high conversion. masterorganicchemistry.com

The use of spreadsheets and other tools can aid in the systematic optimization of reaction conditions to achieve greener and more efficient chemical processes. nih.gov By carefully managing and interpreting reaction data, chemists can identify the optimal set of conditions for a given transformation. nih.gov

Table 1: Factors Influencing Yield in Acetylsuccinate Synthesis

| Factor | Influence on Reaction | Example | Citation |

|---|---|---|---|

| Catalyst | Can significantly increase reaction rate and yield. | Use of DMAP in acylation. | organic-chemistry.org |

| Solvent | Can affect reaction rates and equilibrium positions. | Protic solvents can promote certain bimolecular reactions. | nih.gov |

| Temperature | Affects reaction kinetics and equilibrium constants. | Esterification of succinic acid is temperature-dependent. | nih.gov |

| Reactant Ratio | Using an excess of one reactant can drive equilibrium. | A 10-fold excess of alcohol in Fischer esterification can yield 97% ester. | masterorganicchemistry.com |

| Byproduct Removal | Can shift the equilibrium towards the products. | Removal of water in esterification reactions. | masterorganicchemistry.com |

Stereoselective Synthesis of Chiral Acetylsuccinate Derivatives

The synthesis of chiral acetylsuccinate derivatives, where the carbon bearing the acetyl group is a stereocenter, requires the use of stereoselective synthetic methods. thieme-connect.de These methods aim to control the three-dimensional arrangement of atoms in the product molecule. adelaide.edu.auyoutube.com

One common strategy is to use a chiral auxiliary. This involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

Another approach is to use a chiral catalyst. In this case, a small amount of a chiral molecule is used to catalyze the reaction, leading to the formation of a predominantly single enantiomer of the product. For example, chiral catalysts can be employed in hydrogenation reactions to produce chiral alcohols from prochiral ketones.

The asymmetric hydrogenation of an acylsuccinate followed by lactonization is a known method for the synthesis of oxotetrahydrofurancarboxylates, indicating that stereoselective transformations of acetylsuccinate-type molecules are feasible. sigmaaldrich.com The design and application of such stereoselective syntheses are a key focus of modern organic chemistry. youtube.com

Mechanistic Organic Chemistry of 1 Ethyl 4 Methyl 2 Acetylsuccinate Transformations

Enolization and Tautomerism Dynamics

Keto-enol tautomerism is a fundamental equilibrium for carbonyl compounds possessing an α-hydrogen. libretexts.orgmasterorganicchemistry.comresearchgate.net For 1-Ethyl 4-methyl 2-acetylsuccinate, the hydrogen at the C-2 position is particularly acidic due to the electron-withdrawing effects of the adjacent acetyl and methyl ester carbonyl groups. This facilitates its removal by a base or protonation of a carbonyl oxygen under acidic conditions, leading to the formation of enol or enolate intermediates. libretexts.orgmasterorganicchemistry.com

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.netmdpi.com In nonpolar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and a carbonyl oxygen. For this compound, two primary enol tautomers can be envisaged, arising from the enolization of the acetyl carbonyl. The relative stability of these enols would be dictated by the degree of substitution of the double bond and the extent of conjugation. libretexts.orgresearchgate.net Generally, the keto form is thermodynamically more stable for simple β-keto esters. libretexts.org

| Factor | Influence on Enol Content | Rationale |

|---|---|---|

| Solvent Polarity | Decreases with increasing polarity | Polar solvents can stabilize the keto form through dipole-dipole interactions. |

| Intramolecular Hydrogen Bonding | Increases | Formation of a stable six-membered ring via hydrogen bonding in the enol form. |

| Conjugation | Increases | Extended π-systems in the enol form enhance stability. |

| Substitution | Increases with more substituted alkenes | More substituted double bonds are generally more stable. libretexts.org |

Nucleophilic Additions and Condensation Reactions

The enol or enolate form of this compound is a potent nucleophile, capable of participating in a variety of condensation reactions. The presence of two different ester functionalities, ethyl and methyl, may introduce a degree of regioselectivity in these transformations.

Knoevenagel Condensation and Related Pathways

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgthermofisher.com In this context, this compound can act as the active methylene component. The reaction is initiated by the deprotonation of the C-2 hydrogen to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone. sigmaaldrich.comorganic-chemistry.org The resulting β-hydroxy intermediate typically undergoes subsequent dehydration to yield an α,β-unsaturated product. thermofisher.comsigmaaldrich.com The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

The Doebner modification of the Knoevenagel condensation, which employs pyridine (B92270) as a catalyst, could lead to decarboxylation if one of the ester groups were hydrolyzed to a carboxylic acid. wikipedia.orgorganic-chemistry.org

Pechmann Condensation with Aromatic Substrates

The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-keto esters under acidic conditions. wikipedia.orgjk-sci.com In a hypothetical reaction, this compound could react with a phenol (B47542) to form a substituted coumarin (B35378). The generally accepted mechanism involves an initial transesterification of one of the ester groups with the phenol, followed by an intramolecular electrophilic attack of the activated keto-carbonyl onto the aromatic ring. wikipedia.orgnih.gov Subsequent dehydration yields the coumarin ring system. wikipedia.org

| Catalyst Type | Examples | Reference |

|---|---|---|

| Brønsted Acids | H₂SO₄, Trifluoroacetic acid | nih.gov |

| Lewis Acids | AlCl₃, ZrCl₄, TiCl₄, SnCl₂·2H₂O | wikipedia.orgnih.govresearchgate.net |

| Solid Acid Catalysts | Sulfonated zirconia, Amberlyst-15 | jk-sci.comnih.gov |

Reactions with 1,2-Diaza-1,3-butadienes

The reaction of β-dicarbonyl compounds with 1,2-diaza-1,3-butadienes can lead to the formation of various heterocyclic systems. While specific studies on this compound are not available, analogous reactions suggest that the enolate of the acetylsuccinate could act as a nucleophile towards the electrophilic centers of the diazabutadiene. This could initiate a cascade of reactions, potentially leading to the synthesis of complex nitrogen-containing heterocycles. The outcome of such reactions is often dependent on the substitution pattern of both reactants and the reaction conditions.

Intramolecular Cyclization Processes

The presence of two ester functionalities within the this compound molecule opens up the possibility of intramolecular cyclization reactions, most notably the Dieckmann condensation. wikipedia.orgorganic-chemistry.org This reaction is an intramolecular version of the Claisen condensation and is used to form five- or six-membered rings. wikipedia.orgorgoreview.com

In the presence of a strong base, such as an alkoxide, deprotonation of the carbon alpha to one of the ester groups can occur. However, for this compound, the most acidic proton is at the C-2 position, between the two carbonyl groups of the acetyl and the methyl ester. Deprotonation at this site would lead to an enolate that could potentially cyclize onto the ethyl ester carbonyl. Given the structure, this would lead to the formation of a five-membered ring. The reaction is typically driven to completion by using a stoichiometric amount of base. orgoreview.com The initial cyclized product is a β-keto ester, which is acidic and will be deprotonated by the base, driving the equilibrium forward. wikipedia.org

Radical Reactions and Electron Transfer (ET) Mechanisms

While ionic mechanisms dominate the chemistry of β-keto esters, radical and electron transfer pathways are also conceivable. The generation of a radical at the α-position of a β-keto ester can be achieved under specific conditions, for example, through photochemically induced electron transfer. These radical intermediates can then participate in various C-C bond-forming reactions.

Furthermore, under certain oxidative or reductive conditions, this compound could undergo single-electron transfer (SET) to form radical ions. These highly reactive species can then undergo a variety of transformations, including fragmentation, cyclization, or intermolecular reactions, depending on the reaction conditions and the presence of other reagents. The specific pathways for this compound would be speculative without direct experimental evidence but would be influenced by the relative ease of oxidation or reduction of the different functional groups within the molecule.

Applications of 1 Ethyl 4 Methyl 2 Acetylsuccinate As a Key Synthetic Intermediate

Synthesis of Heterocyclic Scaffolds

The unique arrangement of carbonyl and ester groups in 1-ethyl 4-methyl 2-acetylsuccinate makes it an ideal precursor for the synthesis of various heterocyclic compounds. Its ability to act as both a 1,3-dicarbonyl and a 1,4-dicarbonyl equivalent (after transformation) is central to its utility in forming five- and six-membered rings containing nitrogen and oxygen.

The β-ketoester moiety within this compound is perfectly suited for the Pechmann condensation, a classic method for synthesizing coumarins. nih.govresearchgate.net This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. When reacted with a substituted phenol, such as resorcinol, this compound can undergo cyclization and subsequent dehydration to yield highly functionalized coumarin (B35378) derivatives. nih.govcore.ac.uk The acetyl group and the ester functionalities can be manipulated to introduce desired substituents onto the resulting coumarin core, a scaffold present in many photochemically active compounds and natural products. nih.gov

Similarly, this compound can be used to construct chromenone frameworks, which are isomers of coumarins and also possess significant biological activities. rsc.org The reaction pathway often involves an initial condensation followed by an intramolecular cyclization, driven by the reactivity of the dicarbonyl system.

Table 1: Examples of Coumarin Synthesis Precursors

| Phenol Derivative | β-Ketoester | Condensing Agent | Resulting Scaffold |

|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | Sulfuric Acid | 7-Hydroxy-4-methylcoumarin |

| Phloroglucinol | Ethyl acetoacetate | Deep Eutectic Solvent | Functionalized Coumarin |

This table illustrates common precursors used in coumarin synthesis, highlighting the role of β-ketoesters analogous to this compound.

The synthesis of quinoline (B57606) and pyridone rings can be effectively achieved using this compound as a key building block. The Combes quinoline synthesis and the Conrad-Limpach reaction are well-established methods that utilize the reaction of anilines with β-dicarbonyl compounds. nih.gov By reacting this compound with various anilines under acidic conditions, a range of substituted quinolines can be prepared. organic-chemistry.orgresearchgate.net The specific substitution pattern on the final quinoline ring is determined by the substituents on both the aniline (B41778) and the acetylsuccinate precursor.

For the synthesis of pyridone ring systems, the Guareschi-Thorpe condensation provides a viable route, reacting a 1,3-dicarbonyl compound with cyanoacetamide. wikipedia.org Alternatively, this compound can react with an amine and another carbonyl compound in a multicomponent reaction to generate highly substituted pyridones. organic-chemistry.orgnih.gov These heterocyclic cores are central to many pharmaceuticals.

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles, requiring a 1,4-dicarbonyl compound and a primary amine or ammonia. wikipedia.orgorganic-chemistry.org this compound can be readily converted into a 1,4-dicarbonyl precursor through hydrolysis and decarboxylation of one of its ester groups. The resulting γ-keto-ester can then undergo condensation with an amine, followed by cyclization and dehydration, to furnish a substituted pyrrole (B145914). rgmcet.edu.inresearchgate.net This approach offers a reliable pathway to pyrroles bearing ester and methyl functionalities, which can be further modified.

The synthesis of more complex fused systems like furo[2,3-b]pyrroles is a more intricate process. While direct synthesis from this compound is not commonly reported, its derivatives could potentially be employed in multi-step sequences. For instance, a synthesized pyrrole from this precursor could undergo subsequent annulation reactions to build the adjacent furan (B31954) ring, although this remains a less direct application. nih.gov

The Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, is a direct application for this compound. nih.gov The reaction between the acetylsuccinate's 1,3-dicarbonyl moiety and hydrazine (or a substituted hydrazine) leads to the formation of a pyrazole ring with high regioselectivity. nih.govdergipark.org.tr The resulting pyrazole will be substituted with groups derived from the original acetylsuccinate, such as a methyl group and an ester-containing side chain.

For pyrimidine (B1678525) synthesis, the Biginelli reaction or similar multicomponent strategies can be adapted. organic-chemistry.org These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or amidine derivative. organic-chemistry.orggrowingscience.com The 1,3-dicarbonyl segment of this compound can react with these components to construct the dihydropyrimidine (B8664642) core, a privileged scaffold in medicinal chemistry.

Table 2: Heterocyclic Synthesis via Dicarbonyl Condensations

| Dicarbonyl Precursor | Reagent(s) | Resulting Heterocycle | Named Reaction |

|---|---|---|---|

| 1,3-Dicarbonyl | Hydrazine | Pyrazole | Knorr Pyrazole Synthesis |

| 1,4-Dicarbonyl | Primary Amine/Ammonia | Pyrrole | Paal-Knorr Synthesis wikipedia.orgorganic-chemistry.org |

| 1,3-Dicarbonyl | Aniline | Quinoline | Conrad-Limpach Synthesis |

| 1,3-Dicarbonyl | Phenol | Coumarin | Pechmann Condensation nih.gov |

This table summarizes key named reactions for heterocycle synthesis where a dicarbonyl precursor like this compound is applicable.

Construction of Carbocyclic Systems (e.g., Cyclobutyl Ketones)

This compound is a diester, making it a suitable substrate for the Dieckmann condensation, an intramolecular version of the Claisen condensation used to form cyclic β-keto esters. wikipedia.orgnumberanalytics.com When treated with a strong base, such as sodium ethoxide, the succinate (B1194679) portion of the molecule can undergo an intramolecular cyclization. alfa-chemistry.comorganic-chemistry.org This reaction typically forms five- or six-membered rings due to their thermodynamic stability. wikipedia.org In the case of this compound, the Dieckmann condensation would lead to the formation of a five-membered cyclopentanone (B42830) derivative, specifically a substituted 2-oxocyclopentanecarboxylate.

While the direct synthesis of cyclobutyl ketones from this linear precursor is not achieved via a simple Dieckmann condensation, the resulting cyclopentanone derivatives are themselves valuable intermediates for further transformations, including ring contractions or as starting materials for more complex carbocyclic structures.

Precursor in Complex Organic Molecule and Natural Product Synthesis (e.g., Plant Growth Regulators)

The versatility of this compound in generating a diverse range of heterocyclic and carbocyclic scaffolds makes it an important precursor in the total synthesis of complex organic molecules and natural products. Many natural products and biologically active compounds, including alkaloids and polyketides, contain the very ring systems that can be efficiently synthesized from this intermediate.

Although specific, direct use of this compound as a precursor for commercially produced plant growth regulators is not widely documented, the core structures it can generate are relevant. For instance, certain quinoline and coumarin derivatives have been investigated for their effects on plant growth. The ability to easily introduce various substituents via this intermediate allows for the creation of libraries of compounds for screening for such biological activities. Its role is therefore best described as a foundational building block that provides access to molecular frameworks of interest in the broader field of natural product synthesis and agrochemicals.

Development of Novel Reaction Methodologies Utilizing Acetylsuccinate Derivatives

The unique structural features of acetylsuccinate derivatives, such as this compound, have facilitated the development of innovative synthetic strategies. The presence of the β-keto ester system is central to these methodologies, enabling a range of transformations that extend beyond classical condensation reactions.

Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions that utilize the reactivity of β-keto esters. For instance, the allylic esters of β-keto carboxylates can undergo palladium-catalyzed decarboxylation to generate π-allylpalladium enolates. These intermediates can then participate in a variety of subsequent reactions, including reductive elimination to form α-allyl ketones and β-hydrogen elimination to yield α,β-unsaturated ketones. These palladium-catalyzed pathways offer novel approaches to carbon-carbon bond formation under neutral conditions. nih.gov

Furthermore, the dianions of β-keto esters can be employed in intramolecular alkylation reactions. This strategy has been successfully used to synthesize macrocyclic β-keto lactones, which are key structural motifs in some natural products. cdnsciencepub.com The generation of a dianion allows for selective reaction at the α-carbon, followed by an intramolecular cyclization.

Enzymatic catalysis has also been applied to the synthesis and transformation of β-keto esters, offering a green and highly selective alternative to traditional chemical methods. Lipases, for example, can catalyze the transesterification of β-keto esters to produce chiral products, which are valuable building blocks in the synthesis of natural products. google.com This biocatalytic approach often proceeds under mild, solvent-free conditions, highlighting its potential for sustainable chemical manufacturing.

Recent advancements also include the development of novel methods for the synthesis of β-keto esters themselves, which are the precursors to acetylsuccinate derivatives. One such method involves the reaction of α-phenylseleno acetate (B1210297) with aldehydes, followed by a selenoxide elimination, providing a new route to this important class of compounds. researchgate.net Another approach utilizes the reaction of ketones with ethyl chloroformate in the presence of a suitable base, offering a rapid and efficient synthesis of β-keto esters that can be subsequently used to produce pyrazolones and other heterocyclic systems. nih.gov

These evolving methodologies underscore the continued importance of acetylsuccinate derivatives as versatile platforms for chemical innovation. The ability to harness the reactivity of the β-keto ester functionality through various catalytic and stoichiometric approaches continues to expand the synthetic chemist's toolbox for the construction of complex molecules.

Research Findings on Acetylsuccinate Derivatives

| Intermediate | Reaction Type | Product Class | Reference |

| Allyl β-keto carboxylates | Palladium-catalyzed decarboxylation/elimination | α,β-Unsaturated ketones | nih.gov |

| ω-Halo-β-keto esters | Intramolecular alkylation of dianions | Macrocyclic β-keto lactones | cdnsciencepub.com |

| Acyl donor β-keto ester and racemic alcohol | Lipase-catalyzed transesterification | Chiral β-keto esters | google.com |

| Dimethyl acetylsuccinate | Condensation with hydrazines/amidines | Pyrazoles and Pyrimidines | researchgate.net |

| Diethyl acetylsuccinate | Reaction with thiosemicarbazone derivatives | Thiazolines | semanticscholar.org |

The reactivity of acetylsuccinate esters has been extensively explored in the synthesis of various heterocyclic systems. For example, dimethyl acetylsuccinate serves as a versatile synthon for creating novel acetic acid derivatives of pyrazoles and pyrimidines through condensation reactions with appropriate partners. researchgate.net Similarly, diethyl acetylsuccinate has been utilized in reactions with thiosemicarbazone derivatives to produce five-membered sulfur and nitrogen-containing heterocycles known as thiazolines. semanticscholar.org These reactions highlight the role of acetylsuccinate esters as key starting materials for building complex heterocyclic frameworks, which are prevalent in pharmaceuticals and agrochemicals.

Advanced Spectroscopic and Analytical Techniques for Characterizing Acetylsuccinate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For 1-Ethyl 4-methyl 2-acetylsuccinate, both ¹H and ¹³C NMR would be essential.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

A triplet and a quartet for the ethyl ester group (-OCH₂CH₃).

A singlet for the methyl ester group (-OCH₃).

A singlet for the acetyl group protons (-COCH₃).

A set of signals (likely a doublet of doublets and a multiplet) for the two protons on the succinate (B1194679) backbone (-CH₂CH-).

¹³C NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule. Distinct peaks would be expected for the carbonyl carbons of the two ester groups and the acetyl ketone, the carbons of the ethyl and methyl groups, and the carbons of the succinate backbone. For comparison, published ¹³C NMR data for Dimethyl acetylsuccinate shows distinct signals for its unique carbons. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Technique | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~1.25 (triplet) | -COOCH₂CH₃ |

| ~4.15 (quartet) | -COOCH₂ CH₃ | |

| ~3.70 (singlet) | -COOCH₃ | |

| ~2.20 (singlet) | -COCH₃ | |

| ~2.80 - 3.10 (multiplet) | -CH₂ CH- | |

| ~3.90 (triplet or dd) | -CH₂CH - | |

| ¹³C NMR | ~14 | -COOCH₂CH₃ |

| ~61 | -COOCH₂ CH₃ | |

| ~52 | -COOCH₃ | |

| ~30 | -COCH₃ | |

| ~35 | -CH₂ CH- | |

| ~50 | -CH₂CH - | |

| ~169 | C OOCH₂CH₃ | |

| ~172 | C OOCH₃ | |

| ~202 | -C OCH₃ |

Note: The above table is predictive and based on typical chemical shifts for these functional groups. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be:

C=O Stretching: Strong absorption bands in the region of 1700-1750 cm⁻¹ are expected, corresponding to the stretching vibrations of the three carbonyl groups (two esters and one ketone). The distinct electronic environments might allow these to be resolved into separate, overlapping peaks. For instance, IR spectra for Diethyl 2-acetylsuccinate show characteristic carbonyl peaks. nih.gov

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region would indicate the C-O single bond stretching of the ester groups.

C-H Stretching: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the alkyl portions of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₁₄O₅).

The fragmentation pattern would be expected to show losses of the methoxy (B1213986) (-OCH₃), ethoxy (-OCH₂CH₃), and acetyl (-COCH₃) groups, which would further confirm the structure.

Expected Mass Spectrometry Data

| Technique | Measurement | Expected Value |

|---|---|---|

| HRMS | Molecular Formula | C₉H₁₄O₅ |

| Exact Mass [M+H]⁺ | 203.0863 | |

| Exact Mass [M+Na]⁺ | 225.0682 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in its solid state. This technique would be applicable if this compound can be synthesized and then crystallized into a single, high-quality crystal. The analysis would yield precise bond lengths, bond angles, and the conformational arrangement of the molecule in the crystal lattice. While no crystallographic data exists for the target compound, this method has been used to determine the structures of more complex acetylsuccinate derivatives.

Chromatographic Techniques for Purity and Separation (e.g., GC, HPLC, Column Chromatography)

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Column Chromatography: This technique would be the primary method for purification after synthesis. Using a silica (B1680970) gel stationary phase and a solvent system of varying polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane), it is possible to isolate the desired product.

Gas Chromatography (GC): Given the expected boiling point of the compound, GC could be used to assess its purity. The compound would be vaporized and passed through a column, and its retention time would be a characteristic property.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity assessment and can also be used for purification on a larger scale. A reversed-phase column (like a C18) with a mobile phase such as a mixture of acetonitrile (B52724) and water would likely be effective for analyzing this compound.

Computational and Theoretical Investigations of 1 Ethyl 4 Methyl 2 Acetylsuccinate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 1-ethyl 4-methyl 2-acetylsuccinate, DFT calculations would provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic structure is central to understanding the molecule's reactivity. The presence of multiple carbonyl groups, an ester linkage, and an acetyl group creates a molecule with several reactive sites. The acetyl group's alpha-carbon is expected to be acidic, making it a potential site for deprotonation and subsequent alkylation or condensation reactions. The ester carbonyls are susceptible to nucleophilic attack, which could lead to hydrolysis or transesterification.

Table 1: Predicted Electronic Properties of this compound (Analog-Based)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -10 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 9 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

These values are estimations based on data for similar succinate (B1194679) derivatives and would be refined by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the succinate backbone allows this compound to adopt numerous conformations. Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformers. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can map out the energy profiles of potential reactions involving this compound, including its synthesis and decomposition pathways. The acetoacetic ester synthesis provides a relevant framework for understanding the formation of this molecule. masterorganicchemistry.comyoutube.com A plausible synthetic route would involve the reaction of a malonic ester derivative with an acetylating agent.

Reaction pathway modeling involves locating the transition state structures for each step of a proposed mechanism. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction. For instance, in a base-catalyzed self-condensation reaction, the deprotonation of the alpha-carbon of the acetyl group would be the initial step, followed by nucleophilic attack on a carbonyl carbon. Computational methods can be used to characterize the geometry and energy of the transition state for this C-C bond formation.

Table 2: Hypothetical Reaction Steps and Computational Descriptors for the Synthesis of a Succinate Derivative

| Reaction Step | Type | Key Computational Descriptors |

| Deprotonation | Acid-Base | pKa of the alpha-proton, energy of the resulting enolate. |

| Nucleophilic Attack | C-C Bond Formation | Geometry and energy of the transition state, reaction activation energy. |

| Protonation | Acid-Base | Energy of the final product. |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the molecular structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted shifts for this compound would be compared to experimental spectra of analogs like dimethyl acetylsuccinate and diethyl acetylsuccinate to assess the accuracy of the computational approach. nih.govpharmaffiliates.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. The characteristic peaks for the C=O stretching of the ester and ketone groups, as well as C-O stretching frequencies, would be of particular interest. nih.gov

Mass Spectrometry (MS): While direct prediction of a mass spectrum is complex, computational methods can help in understanding fragmentation patterns by calculating the energies of potential fragment ions.

Table 3: Predicted and Experimental Spectroscopic Data for Acetylsuccinate Analogs

| Spectroscopic Data | Dimethyl Acetylsuccinate (Experimental) nih.gov | Diethyl Acetylsuccinate (Experimental) nih.gov | This compound (Predicted) |

| ¹H NMR (ppm) | ~3.7 (s, 3H), ~3.6 (s, 3H), ~3.4 (t, 1H), ~2.8 (d, 2H), ~2.2 (s, 3H) | ~4.2 (q, 2H), ~4.1 (q, 2H), ~3.4 (t, 1H), ~2.7 (d, 2H), ~2.2 (s, 3H), ~1.3 (t, 3H), ~1.2 (t, 3H) | Expected shifts for ethyl, methyl, and acetyl protons, with splitting patterns reflecting their chemical environment. |

| ¹³C NMR (ppm) | ~202, ~172, ~169, ~52, ~51, ~49, ~30, ~29 | ~202, ~171, ~168, ~61, ~60, ~49, ~30, ~29, ~14 | Predicted shifts for carbonyl, ester, and aliphatic carbons. |

| IR (cm⁻¹) | ~1740 (C=O, ester), ~1720 (C=O, ketone), ~1200-1300 (C-O) | ~1740 (C=O, ester), ~1720 (C=O, ketone), ~1200-1300 (C-O) | Similar characteristic C=O and C-O stretching frequencies are expected. |

The computational investigation of this compound, guided by data from its analogs, provides a robust framework for understanding its electronic properties, conformational dynamics, reactivity, and spectroscopic signatures. Future experimental work, when available, will be crucial for validating and refining these theoretical predictions.

Emerging Research Frontiers and Future Prospects in Acetylsuccinate Chemistry

Catalyst Development for Asymmetric Transformations

The synthesis of chiral succinate (B1194679) derivatives is of significant interest due to their role as building blocks for pharmaceuticals and biologically active compounds. researchgate.netnih.govacs.org Asymmetric transformations, particularly asymmetric hydrogenation, are a key strategy for producing enantiomerically pure succinates. researchgate.netnih.gov The development of efficient chiral catalysts is central to this endeavor.

Rhodium-based catalysts, particularly those with chiral phosphine (B1218219) ligands, have shown considerable success in the asymmetric hydrogenation of related compounds. researchgate.netnih.gov These catalysts can achieve high levels of enantioselectivity and diastereoselectivity, allowing for the controlled synthesis of specific stereoisomers. researchgate.netnih.gov For instance, dynamic kinetic resolution strategies using Rhodium catalysts have been employed for the stereodivergent synthesis of chiral succinimides, which are derived from succinates. researchgate.netnih.gov These systems can produce all four possible stereoisomers from the same starting material by carefully controlling reaction conditions. nih.gov

Recent research has focused on developing catalysts that are not only highly selective but also robust and reusable. The design of chiral tridentate ligands for transition metals is an active area, aiming to enhance both the reactivity and stereoselectivity of the catalyst. acs.org Furthermore, the development of catalysts based on more earth-abundant metals is a key goal for creating more sustainable synthetic processes. acs.org While much of the work has been on noble metals, the principles of ligand design are being extended to other metals. acs.org The deactivation of these chiral catalysts during the reaction is also a critical area of study, with kinetic models being developed to understand and mitigate this issue. mdpi.com

| Catalyst System | Transformation | Key Features | Reported Efficiency |

|---|---|---|---|

| Rhodium Complex with Chiral Phosphine Ligands | Asymmetric Hydrogenation | High enantioselectivity and diastereoselectivity in producing chiral succinimides. researchgate.netnih.gov | Up to >99% ee and >99:1 dr. researchgate.netnih.gov |

| Palladium with Chiral Nitrogenous Ligands | Enantioselective Arylation | First N-ligand assisted method for synthesizing chiral 3-arylsuccinimides. rsc.org | Good functional group tolerance under mild conditions. rsc.org |

| Ene-Reductases (ERs) | Asymmetric Reduction | Biocatalytic approach for producing both (R) and (S) enantiomers of dimethyl 2-methylsuccinate. researchgate.net | High yields (up to 86%) and excellent enantioselectivity (up to 99% ee) at high substrate concentrations. researchgate.net |

| Chiral Iron Succinoyl Complex | Asymmetric Alkylation | Uses a chiral auxiliary approach for highly regio- and stereoselective alkylation. rsc.org | High yields of homochiral α-alkyl succinic acid derivatives upon decomplexation. rsc.org |

Flow Chemistry Applications in Acetylsuccinate Synthesis and Reactions

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers significant advantages over traditional batch processing. rsc.orgnih.govrsc.org These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, and precise control over reaction parameters like temperature, pressure, and residence time. nih.govnih.gov This technology is increasingly being applied to the synthesis of complex molecules, including dicarbonyl compounds structurally related to acetylsuccinates. rsc.orgresearchgate.net

The synthesis of β-keto esters and other dicarbonyl compounds often involves highly reactive intermediates and exothermic reactions, making them ideal candidates for flow chemistry. rsc.orgnih.gov For example, continuous-flow systems have been developed for the metal-free alkylation of 1,3-dicarbonyl compounds using recyclable solid acid catalysts like Amberlyst®-15. rsc.org This approach not only improves safety and efficiency but also aligns with the principles of green chemistry by using reusable catalysts and minimizing waste. rsc.org

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |

|---|---|---|---|

| Reaction Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. nih.gov | Improved selectivity, higher yields, and better reproducibility. nih.govacs.org |

| Safety | Large volumes of hazardous materials and potential for thermal runaways. | Small reaction volumes significantly reduce risk. nih.gov | Inherently safer, especially for highly exothermic or hazardous reactions. nih.gov |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalable by running the system for longer periods or in parallel ("numbering-up"). kth.se | More straightforward and predictable scale-up from lab to production. nih.gov |

| Efficiency | Can involve lengthy workup and purification steps between stages. | Enables multi-step "telescoped" syntheses and integration of in-line purification. nih.govacs.org | Reduced cycle times, less manual handling, and potential for automation. ucl.ac.uk |

Integration with Supramolecular Chemistry and Self-Assembly Processes

The functional groups present in acetylsuccinate derivatives—namely the ketone and two ester groups—make them intriguing candidates for use in supramolecular chemistry. Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and host-guest interactions, to form larger, well-organized assemblies. nih.gov

The carbonyl groups of the acetyl and ester moieties in acetylsuccinates can act as hydrogen bond acceptors. researchgate.netrutgers.edurutgers.edu In the presence of suitable hydrogen bond donors, these molecules can participate in the formation of predictable structural motifs like dimers or extended chains (catemers). rutgers.edurutgers.edu The study of keto-carboxylic acids, which share the ketone and carboxyl functionalities, reveals that the competition between different potential hydrogen bond acceptors can lead to a variety of self-assembly patterns. rutgers.edurutgers.edu Similarly, the β-keto ester functionality can form strong intramolecular hydrogen bonds, which influences its reactivity and potential for intermolecular interactions. researchgate.net

These self-assembly processes, driven by reversible non-covalent forces, can lead to the formation of dynamic materials that respond to external stimuli like temperature or solvent changes. nih.govrsc.org For example, succinate anions have been used to create two-dimensional networks in salts with aminoalkanol derivatives through a network of hydrogen bonds. nih.gov The ability to control the self-assembly of functional molecules like acetylsuccinates could lead to applications in areas such as drug delivery, where stimuli-responsive nanoparticles can be designed to release their cargo in specific environments. nih.gov

New Synthetic Targets and Derivatization Strategies for Acetylsuccinate Scaffolds

The 1,3-dicarbonyl motif within the acetylsuccinate structure is a versatile synthon, or building block, for the creation of a wide array of more complex molecules, particularly heterocycles. researchgate.netekb.eg The reactivity of both the ketone and the active methylene (B1212753) group allows for a variety of cyclization and condensation reactions.

A prominent example is the Pechmann condensation, a classic method for synthesizing coumarins by reacting a phenol (B47542) with a β-keto ester under acidic conditions. nih.govwikipedia.orgresearchgate.netyoutube.comarkat-usa.org Acetylsuccinate derivatives can serve as the β-keto ester component in this reaction, leading to the formation of coumarins with a carboxymethyl substituent at the 3-position. nih.gov These coumarin (B35378) derivatives are valuable in their own right, with applications as pharmaceuticals, fragrances, and optical agents. nih.gov

Furthermore, dimethyl acetylsuccinate has been explicitly used as a synthon for various heterocyclic systems. researchgate.net It can be condensed with appropriate partners to create acetic acid derivatives of pyrazoles and pyrimidines. researchgate.net The reactivity of the dicarbonyl system also allows for the synthesis of β-carboline alkaloids, a class of compounds with significant biological activity. nih.govnih.gov The synthesis of these complex targets often involves a cascade of reactions, where the acetylsuccinate provides a key structural fragment. nih.gov Other derivatization strategies include the annulation with 1,3-azadienes to produce highly substituted 2-oxopyrrolidines, which are precursors to other complex structures. nih.gov

| Compound Name |

|---|

| 1-Ethyl 4-methyl 2-acetylsuccinate |

| (S)-rolipram |

| Amberlyst®-15 |

| Coumarin |

| Dimethyl 2-methylsuccinate |

| Dimethyl acetylsuccinate |

| Pechmann condensation |

| Pyrazoles |

| Pyrimidines |

| Rolipram |

| Succinimides |

| β-carboline |

| β-keto ester |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Ethyl 4-methyl 2-acetylsuccinate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions using ethyl acetoacetate derivatives. For example, a procedure analogous to ’s synthesis of a related succinate ester employs refluxing in polar aprotic solvents (e.g., DMF) with stoichiometric control of reactants. Key optimization strategies include:

- Catalyst selection : Use of mild bases (e.g., NEt₃) to minimize side reactions .

- Temperature control : Reflux conditions (~100–120°C) enhance reaction efficiency without decomposition .

- Purification : Flash chromatography with gradients (e.g., 8% acetone/hexanes) ensures high purity (>99%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- ¹H NMR : Key signals include ester methyl groups (δ 1.20–1.25 ppm, triplet) and acetyl protons (δ 2.6–3.2 ppm, doublets). Coupling constants (e.g., J = 16.9 Hz for diastereotopic protons) confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <5 ppm error.

- IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and acetyl groups (~1710 cm⁻¹) validate functional groups .

Advanced: How do steric and electronic effects of substituents in this compound influence its utility in coordination chemistry?

Answer:

The acetyl and ester groups act as electron-withdrawing ligands, stabilizing metal complexes (e.g., lanthanides). demonstrates its use in synthesizing terbium(III) sensitizers, where:

- Steric hindrance from the ethyl/methyl groups prevents aggregation, enhancing luminescence quantum yields .

- Electronic effects : The succinate backbone facilitates π-backbonding with d- or f-block metals, critical for photophysical applications .

Methodological Tip : Monitor complex stability via UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands) .

Advanced: How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?

Answer:

Contradictions often arise from impurities or diastereomer formation. Strategies include:

- Chromatographic separation : Use HPLC with chiral columns to isolate enantiomers .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at different temperatures .

- Cross-validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

Advanced: What role does this compound play in biomedical probe design, and what experimental validations are required?

Answer:

The compound serves as a bifunctional linker in bioconjugation (e.g., attaching targeting moieties to imaging agents). Critical considerations:

- Stability assays : Test hydrolytic stability in physiological buffers (pH 7.4, 37°C) via LC-MS monitoring .

- Cellular uptake studies : Use fluorescence microscopy to validate probe internalization in model cell lines .

- Toxicity screening : Perform MTT assays to ensure biocompatibility at working concentrations (e.g., IC₅₀ > 100 µM) .

Basic: What are the best practices for handling and storing this compound to maintain stability?

Answer:

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .

- Handling : Use anhydrous solvents (e.g., dried DMF) during synthesis to avoid ester degradation .

- Stability testing : Regularly monitor via TLC or NMR for decomposition (e.g., new peaks at δ 1.3–1.5 ppm indicating ethyl ester hydrolysis) .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Optimize transition states for nucleophilic acyl substitutions to predict regioselectivity .

- Molecular docking : Screen for binding affinities with enzymes (e.g., esterases) to design inhibitors .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction rates .

Notes

- Basic vs. Advanced : Basic questions focus on synthesis/characterization; advanced questions address mechanistic, computational, or application-driven challenges.

- Methodological Rigor : Answers integrate experimental protocols (e.g., NMR interpretation , stability assays ) and literature-backed best practices.

- Data Integrity : Cross-referencing experimental and computational data minimizes errors in interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.